molecular formula C18H19N3O3 B2354568 N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide CAS No. 868977-62-2

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide

Cat. No.: B2354568
CAS No.: 868977-62-2
M. Wt: 325.368
InChI Key: KZJNGMGVHBJIBH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Mode of Action

Related imidazo[1,2-a]pyridine derivatives have been shown to exhibit antifungal activity, particularly against candida spp . These compounds inhibit the formation of yeast to mold as well as ergosterol formation, a crucial component of fungal cell membranes . This inhibition is achieved through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway .

Biochemical Pathways

Related compounds have been shown to inhibit the ergosterol biosynthesis pathway in candida spp . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to cell death .

Pharmacokinetics

A related compound, referred to as probe ii, has been analyzed for its admet properties . This analysis suggested that Probe II could be moderately toxic to humans, though in-vitro toxicity studies would be necessary to understand the real-time toxic level .

Result of Action

Related compounds have been shown to exhibit potent antifungal activity against candida spp, including several multidrug-resistant strains . These compounds exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, sufficient to eliminate the Candida spp .

Action Environment

The synthesis of related compounds has been achieved under different reaction conditions, suggesting that the environment could potentially influence the properties and actions of these compounds .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide include other imidazo[1,2-a]pyridine derivatives, such as alpidem, miroprofen, minodronic acid, zolpidem, and zolimidine . These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific biological activities.

Uniqueness: What sets this compound apart is its unique combination of the imidazo[1,2-a]pyridine core with the 2,4-dimethoxybenzamide moiety. This combination enhances its pharmacological properties and broadens its range of applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-14-6-7-15(16(11-14)24-2)18(22)19-9-8-13-12-21-10-4-3-5-17(21)20-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJNGMGVHBJIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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